molecular formula C7H6FNO4S B2934118 (3-Nitrophenyl)methanesulfonyl fluoride CAS No. 2137936-30-0

(3-Nitrophenyl)methanesulfonyl fluoride

Cat. No.: B2934118
CAS No.: 2137936-30-0
M. Wt: 219.19
InChI Key: NEHJHAMCKIXOQT-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C7H6FNO4S. It is a derivative of methanesulfonyl fluoride, where the methanesulfonyl group is attached to a 3-nitrophenyl ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methanesulfonyl fluoride typically involves the reaction of 3-nitrophenylmethanesulfonyl chloride with a fluoride source. One common method is to react 3-nitrophenylmethanesulfonyl chloride with potassium fluoride in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.

    Reduction: Hydrogenation catalysts like palladium on carbon or chemical reductants like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: The major product is the corresponding sulfonic acid.

Scientific Research Applications

(3-Nitrophenyl)methanesulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research into potential pharmaceutical applications, such as enzyme inhibitors for therapeutic use.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Methanesulfonyl Fluoride: A simpler analog without the nitro group, primarily used as an acetylcholinesterase inhibitor.

    (4-Nitrophenyl)methanesulfonyl Fluoride: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.

Uniqueness: (3-Nitrophenyl)methanesulfonyl fluoride is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

(3-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHJHAMCKIXOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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